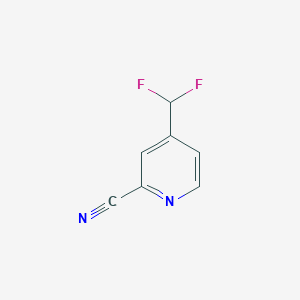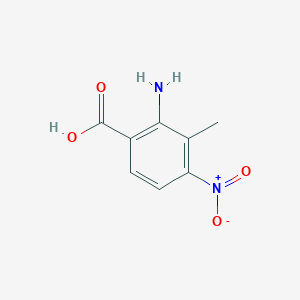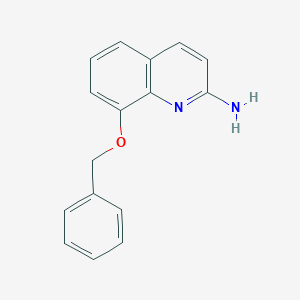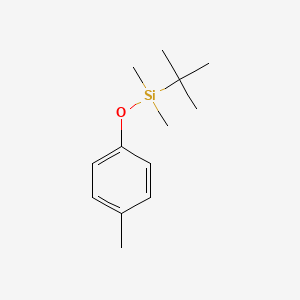
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-: is a chemical compound with the molecular formula C13H22OSi and a molecular weight of 222.39868 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a 4-methylphenoxy group, along with two methyl groups and a tert-butyl group. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- typically involves the reaction of 4-methylphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
4-methylphenol+tert-butylchlorodimethylsilanetriethylamineSilane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like to produce silane derivatives with different functional groups.
Substitution: The phenoxy group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives with different functional groups.
Substitution: Various substituted silane compounds.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. This interaction enhances the adhesion properties and chemical resistance of the compound. Additionally, the phenoxy group can participate in hydrophobic interactions , further stabilizing the compound in various environments.
Comparación Con Compuestos Similares
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-: This compound has a similar structure but with an ethenyloxy group instead of a phenoxy group.
Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-: This compound features a pentenyloxy group in place of the phenoxy group.
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- is unique due to the presence of the 4-methylphenoxy group , which imparts specific chemical properties such as enhanced hydrophobicity and stability . This makes it particularly useful in applications requiring durable coatings and adhesives .
Propiedades
Número CAS |
62790-85-6 |
|---|---|
Fórmula molecular |
C13H22OSi |
Peso molecular |
222.40 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(4-methylphenoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-11-7-9-12(10-8-11)14-15(5,6)13(2,3)4/h7-10H,1-6H3 |
Clave InChI |
CYRZRVMCBRTONN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



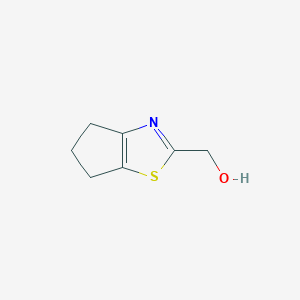
![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)

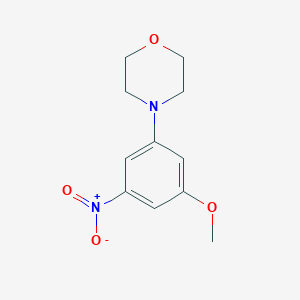

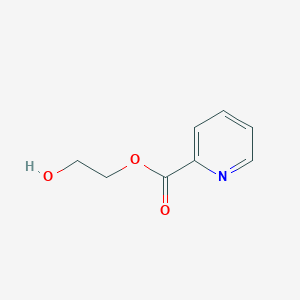
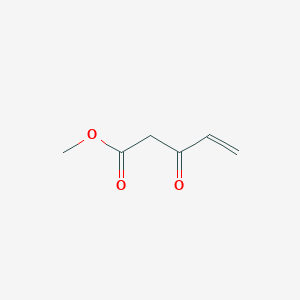
![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
